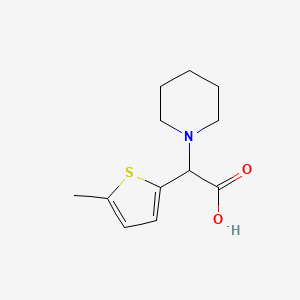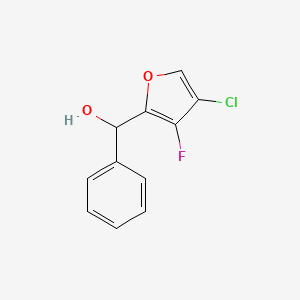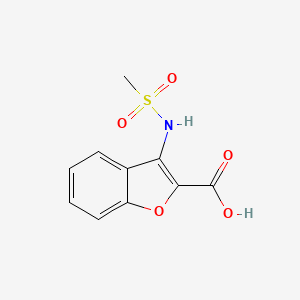
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamido group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the acetic acid moiety. One common method involves the use of 1-methyl-4-pyrazole borate pinacol ester as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the acetic acid moiety.
2-(1-Methyl-1H-pyrazole-4-yl)pyrimidine-4-carboxamide: Contains a pyrimidine ring instead of the acetic acid moiety.
Uniqueness: 2-(1-Methyl-1H-pyrazole-4-carboxamido)acetic acid is unique due to its combination of a pyrazole ring with a carboxamido group and an acetic acid moiety.
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-[(1-methylpyrazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-10-4-5(2-9-10)7(13)8-3-6(11)12/h2,4H,3H2,1H3,(H,8,13)(H,11,12) |
Clave InChI |
MZTSBOHUVBDQSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)








